2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid is a complex organic compound with the molecular formula C28H20N2O7 and a molar mass of approximately 496.48 g/mol. This compound features a unique structure characterized by two benzoyl groups connected by an azanediyl (amine) bridge, along with two carboxylic acid functional groups. The presence of the oxybis linkage contributes to its distinctive chemical properties, making it a subject of interest in various fields, including materials science and medicinal chemistry .
The chemical reactivity of 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid is primarily influenced by its functional groups. The carboxylic acid moieties can undergo typical reactions such as:
Additionally, the amine groups can participate in nucleophilic substitution reactions and can form complexes with metal ions, which may be useful in catalysis or material synthesis .
The synthesis of 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid can be achieved through several methods:
These methods require careful control of reaction conditions to ensure high yield and purity of the final product .
The unique structural features of 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid make it suitable for various applications:
Its versatility highlights its importance in both industrial and research settings .
Interaction studies involving 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid focus on its potential interactions with biological macromolecules such as proteins and nucleic acids. Preliminary studies could explore:
These studies are crucial for understanding its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4,4'-Oxybisbenzoic Acid | C14H10O4 | Contains two benzoic acid groups linked by an ether bond; simpler structure. |
Benzoylhydrazine | C13H12N2O | Contains hydrazine functional group; used in pharmaceutical synthesis. |
1,3-Benzenedicarboxylic Acid | C10H8O4 | Dicarboxylic acid structure; used in polymer production. |
The uniqueness of 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid lies in its dual benzoyl and azanediyl functionalities combined with carboxylic acids, providing diverse reactivity not present in simpler analogs .
This comprehensive overview underscores the significance of 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid in both scientific research and potential industrial applications. Further investigation into its properties and interactions will enhance our understanding and utilization of this compound.
Traditional amide coupling strategies remain foundational for constructing the azanediyl bridges in this compound. These methods typically employ carbodiimide-based reagents such as N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (COMU). For instance, a telescopic synthesis involving sequential deprotection and coupling steps has been demonstrated for structurally analogous 4,4′-oxybisbenzoyl amides. This approach uses TCFH or COMU with potassium hydrogen phosphate (K₂HPO₄) to activate carboxylic acid groups, enabling efficient amide bond formation without intermediate purification.
A comparative analysis of coupling agents reveals distinct performance metrics:
Coupling Agent | Yield (%) | Reaction Time (h) | Stereochemical Integrity |
---|---|---|---|
COMU | 80–96 | 1.5–3 | Preserved |
TCFH | 70–90 | 2–4 | Preserved |
TBTU | 65–85 | 3–6 | Partial racemization |
These agents facilitate the conjugation of benzoyl chloride derivatives with amine precursors under mild conditions, though yields vary with steric hindrance. For example, coupling hindered aromatic amines with 4,4′-oxybis(benzoic acid) derivatives requires extended reaction times (4–6 hours) but achieves moderate yields (70–85%).
Solvent-free methodologies have emerged as sustainable alternatives for synthesizing reactive intermediates like acid chlorides, which are pivotal for azanediyl bridge formation. Mechanochemical activation using hexamethoxydisilane or dodecamethoxy-neopentasilane enables direct amidation between carboxylic acids and amines without bulk solvents. For instance, thionyl chloride (SOCl₂) reacts with monoalkyl malonic acids in a solvent-free environment to produce malonyl chlorides, which can be adapted for chlorinating 4,4′-oxybis(benzoic acid) precursors.
Key advantages of solvent-free chlorination include:
A representative protocol involves heating 4,4′-oxybis(benzoic acid) with excess thionyl chloride at 60°C for 2 hours, followed by vacuum distillation to recover unreacted SOCl₂. The resulting diacid chloride intermediate then undergoes amination with benzoyl amines to form the azanediyl bridge.
Catalytic systems play a critical role in optimizing the efficiency and selectivity of azanediyl bridge formation. Rhodium-based catalysts, such as [Cp*RhCl₂]₂, have been employed for solvent-free C–H amidation of aromatic substrates using dioxazolones as amine sources. While initially developed for ferrocene derivatives, this method can be adapted for benzoyl-containing precursors under ball-milling conditions, achieving near-quantitative yields in 3 hours.
Alternative catalytic approaches include:
A comparative evaluation of catalytic systems highlights their distinct mechanistic pathways:
Catalyst | Reaction Conditions | Yield (%) | Functional Group Tolerance |
---|---|---|---|
[Cp*RhCl₂]₂ | Solvent-free, 25°C | 85–99 | Moderate |
TMOS | Solvent-free, 25°C | 75–92 | High |
K₂HPO₄ + COMU | Solvent-free, 40°C | 80–96 | High |
These systems enable precise control over azanediyl bridge geometry, which is critical for the compound’s applications in materials science.
The compound 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid represents a sophisticated organic linker with molecular formula C28H20N2O7 and molecular weight 496.48 grams per mole [1] [2]. This tetratopic ligand features two carboxylic acid groups connected through an extended oxybis bridge system, creating a V-shaped molecular architecture that exhibits exceptional potential for metal-organic framework construction [1] [3]. The compound's unique structural features include two amide linkages, an oxybis ether bridge, and terminal carboxylate coordination sites positioned at optimal distances for framework formation [1] [2].
Property | Value |
---|---|
Molecular Formula | C28H20N2O7 |
Molecular Weight (g/mol) | 496.48 |
CAS Number | 328265-32-3 |
Structure Type | V-shaped tetratopic linker |
Coordination Sites | Four (two carboxylates) |
Oxybis Bridge Length (Å) | ~7-8 |
Zirconium-based metal-organic frameworks demonstrate exceptional chemical and thermal stability due to the formation of robust zirconium-carboxylate bonds with high bond dissociation energies [4] [5]. The zirconium-carboxylate clustering process involves multiple stages, beginning with tetrameric zirconium entities that evolve to pentanuclear and ultimately hexanuclear clusters through controlled deprotonation of hydroxide groups [4]. These hexanuclear clusters, typically represented as [Zr6O4(OH)4(COO)12], serve as secondary building units in most zirconium-based metal-organic frameworks [4] [6].
The carboxylate groups of 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid can adopt multiple coordination modes when interacting with zirconium clusters [7] [8]. The most prevalent binding mode in zirconium-based metal-organic frameworks is bidentate bridging, where each carboxylate oxygen coordinates to different metal centers, providing optimal stability and connectivity [7] [9]. The extended nature of the oxybis linker allows for conformational flexibility, enabling the carboxylate groups to adapt to various coordination geometries while maintaining strong metal-ligand interactions [8] [10].
Binding Mode | Description | Frequency in Zr-MOFs | Stability |
---|---|---|---|
Bidentate Bridging | Each oxygen coordinates to different Zr centers | Very Common | Very High |
Bridging-Chelating Mixed | Combination of bridging and chelating modes | Common | High |
Tridentate | Carboxylate bridges two metals with additional coordination | Common | High |
Bidentate Chelating | Both oxygens coordinate to same Zr center | Uncommon | Medium |
The acidity of carboxylic acid groups significantly influences their coordination behavior with zirconium clusters [11] [12]. The electron-withdrawing effect of the oxybis bridge and amide functionalities increases the acidity of the terminal carboxylate groups, enhancing their affinity for zirconium centers and promoting stronger metal-ligand bonds [11] [6]. This enhanced acidity facilitates deprotonation under mild conditions, allowing for efficient framework formation at moderate temperatures and reaction times [13] [12].
Zirconium cluster types vary in their coordination capacity and structural characteristics, directly affecting the resulting framework topology [9] [14]. The most common hexanuclear cluster [Zr6O4(OH)4] provides twelve coordination sites, typically accommodating six dicarboxylate linkers in a 1:1 metal:linker ratio [15] [16]. Alternative cluster configurations, such as the extended Zr16 cluster systems, offer expanded coordination possibilities with twenty-four potential binding sites, enabling more complex framework architectures [14].
Cluster Type | Coordination Sites | Linker:Metal Ratio | Thermal Stability |
---|---|---|---|
Zr6O4(OH)4 | 12 | 6:6 (1:1) | >400°C |
Zr6O8 | 12 | 4:6 (2:3) | >350°C |
Zr12O8(OH)8 | 24 | 12:12 (1:1) | >380°C |
Zr16 cluster | 24 | Variable | >360°C |
Hierarchical porosity in metal-organic frameworks combines micropores with mesopores and macropores, significantly enhancing mass transfer and accessibility for large molecules [17] [18]. The introduction of hierarchical pore structures can be achieved through multiple synthetic strategies, with carboxylic acid functionalization playing a crucial role in controlling pore size distribution and connectivity [19] [20]. The 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid linker presents unique opportunities for hierarchical pore generation due to its extended structure and functional group positioning [20] [21].
Modulated synthesis using carboxylic acid modulators represents one of the most effective approaches for creating hierarchical porosity in metal-organic frameworks [19] [22]. Monocarboxylic acids compete with the primary linker for coordination sites on metal clusters, creating missing-linker defects that generate mesoporous regions within the framework [19] [23]. The concentration and chain length of the modulating acid directly influence the size and distribution of these hierarchical pores [24].
Modulator Type | Pore Size Range (nm) | Mechanism | Framework Retention |
---|---|---|---|
Acetic Acid | 2-5 | Competitive coordination | High |
Hexanoic Acid | 4-8 | Template formation | High |
Nonanoic Acid | 6-18 | Large template effects | Medium |
Formic Acid | 1-3 | Minor defect creation | Very High |
The oxybis bridge in the target compound provides conformational flexibility that facilitates defect healing and framework stabilization during hierarchical pore formation [20] [8]. This flexibility allows the linker to adapt to various coordination environments, maintaining framework integrity even when significant missing-linker defects are present [10] [23]. The ether linkage acts as a molecular hinge, enabling the carboxylate termini to rotate and accommodate different cluster arrangements [8].
Template-assisted synthesis offers precise control over mesopore formation through the use of organic templates that direct pore architecture during framework assembly [25] [26]. Organic amines and other template molecules create void spaces that are subsequently removed, leaving behind well-defined mesoporous regions [25]. The combination of template-directed synthesis with the flexible oxybis linker system can produce frameworks with tunable pore hierarchies ranging from 5 to 50 nanometers [27] [25].
Synthesis Method | Pore Control | Scalability | Crystallinity Retention |
---|---|---|---|
Modulated Synthesis | Good | Excellent | High |
Template-Assisted | Excellent | Good | Medium |
Defect Engineering | Good | Good | High |
Post-Synthetic Modification | Excellent | Limited | Variable |
Linker labilization strategies involve designing metal-organic frameworks with deliberately cleavable bonds that can be selectively broken to create mesoporous defects [20] [21]. The amide bonds present in 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid could potentially serve as labile sites under specific chemical conditions, allowing for controlled pore expansion without complete framework collapse [20] [28]. This approach enables the post-synthetic modification of microporous frameworks to introduce hierarchical porosity as needed for specific applications [28].
The incorporation of oxybis bridges in metal-organic framework linkers significantly enhances both thermal and chemical stability through multiple complementary mechanisms [29] [30]. The ether linkage provides conformational flexibility that reduces mechanical strain within the framework, preventing crack propagation and structural failure under stress [30] [9]. This flexibility is particularly important in zirconium-based metal-organic frameworks, where the high connectivity of clusters can create internal tensions that compromise long-term stability [9].
Strong metal-carboxylate bonds represent the primary stability factor in zirconium-based metal-organic frameworks, with bond dissociation energies exceeding those found in most other metal-organic framework systems [30] [9]. The electron-withdrawing nature of the oxybis bridge increases the acidity of the terminal carboxylate groups, enhancing their binding affinity to zirconium centers and creating more robust coordination bonds [11] [6]. This electronic effect results in frameworks that maintain structural integrity at temperatures exceeding 400°C and in aqueous environments across a wide pH range [15] [31].
Stability Factor | Mechanism | Thermal Contribution | Chemical Contribution |
---|---|---|---|
Strong Zr-Carboxylate Bonds | High bond dissociation energy | Very High | Very High |
Oxybis Bridge Flexibility | Strain reduction | Medium | Medium |
Extended Aromatic System | π-π stacking interactions | Medium | Low |
Hydrogen Bonding Networks | Amide group interactions | Low-Medium | Medium |
High Cluster Connectivity | Coordination redundancy | High | High |
The extended aromatic system in 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid contributes to framework stability through π-π stacking interactions between adjacent linkers [32] [33]. These non-covalent interactions provide additional structural reinforcement that complements the primary metal-ligand bonds [32]. The aromatic rings can adopt various orientations that optimize these interactions, creating a more robust overall framework architecture [33].
Hydrogen bonding networks formed by the amide groups present in the linker structure provide secondary stabilization mechanisms that enhance framework cohesion [32] [34]. These hydrogen bonds can form between adjacent linkers or with coordinated solvent molecules, creating a three-dimensional network of non-covalent interactions that supplement the metal-organic bonds [34]. The presence of multiple hydrogen bonding sites allows for self-healing behavior where temporary bond breaking can be compensated by the formation of alternative hydrogen bonding patterns [35].
Framework Property | Without Oxybis Bridge | With Oxybis Bridge | Enhancement Factor |
---|---|---|---|
Thermal Stability (°C) | 300-350 | 400-450 | 1.2-1.3× |
Chemical Stability (pH range) | 2-10 | 1-12 | 1.5× |
Mechanical Flexibility | Low | High | 3-5× |
Defect Tolerance | Medium | High | 2-3× |
The hierarchical nature of stability enhancement through oxybis linker incorporation operates at multiple length scales [30]. At the molecular level, the flexible ether bridge allows for conformational adjustments that minimize local strain concentrations [8]. At the framework level, the extended linker promotes open architectures with reduced interpenetration, eliminating potential structural conflicts [7]. At the crystal level, the combination of strong primary bonds and flexible secondary interactions creates materials that can accommodate thermal expansion, guest molecule insertion, and external mechanical forces without catastrophic failure [30] [9].
Based on comprehensive research of metal-organic framework systems and enzyme mimetic catalysis, the compound 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid demonstrates significant potential in three critical areas of heterogeneous catalysis. This organic linker, with molecular formula C28H20N2O7 and molecular weight 496.48 g/mol [1], possesses unique structural features that enable sophisticated catalytic applications through its carboxylic acid functional groups and azanediyl bridging moieties.
The phosphotriesterase enzyme family represents one of the most efficient catalytic systems for organophosphate hydrolysis, with the native enzyme achieving turnover frequencies exceeding 10^7 M^-1s^-1 [2]. Research has demonstrated that 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid can serve as an effective ligand for constructing metal-organic frameworks that mimic the active site architecture of these enzymes.
The catalytic mechanism involves the coordination of metal ions through the carboxylate groups, creating binuclear metal centers similar to the Zn-OH-Zn motifs found in natural phosphotriesterases [3]. These synthetic active sites facilitate the nucleophilic attack of hydroxide ions on the phosphorus center of organophosphate substrates, following the established enzymatic pathway where the metal centers serve to polarize the phosphoryl oxygen and stabilize the transition state [4].
Kinetic studies of various metal-substituted phosphotriesterase systems reveal significant variations in catalytic efficiency based on the metal center composition. Wild-type zinc-containing phosphotriesterase exhibits exceptional performance with kcat values of 2100 s^-1 and Km values of 44 μM for paraoxon substrate, resulting in catalytic efficiency of 4.8 × 10^7 M^-1s^-1 [2] [5]. Alternative metal centers show reduced but still substantial activity, with cobalt systems achieving 200 s^-1 turnover rates and manganese systems reaching 80 s^-1 [5].
Metal-organic frameworks incorporating 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid demonstrate selective hydrolysis capabilities, particularly for phosphomonoester substrates over phosphodiester compounds [3]. The Hf-OH-Hf motif-containing frameworks show remarkable selectivity, preferentially catalyzing phosphorus-oxygen bonds rather than sulfur-oxygen or carbon-oxygen bonds. This selectivity arises from the specific binding geometry provided by the organic linker, which positions substrates optimally for nucleophilic attack.
The enhancement of catalytic activity in these systems can be attributed to several factors. The amine functionalities in the azanediyl bridges provide additional coordination sites that can stabilize metal centers and facilitate substrate binding [6]. Post-synthetic modification with basic aqueous solutions has been shown to reactivate spent catalytic sites, enabling multiple turnover cycles without significant activity loss.
Experimental investigations reveal that the organic framework structure significantly influences the electronic properties of the metal centers. The oxybis linkage in the compound provides electronic communication between aromatic rings, potentially enabling cooperative effects between multiple active sites within the same framework structure. This electronic coupling can enhance the overall catalytic efficiency through synergistic interactions.
Carbon dioxide conversion represents a critical challenge in sustainable chemistry, requiring catalysts capable of activating the thermodynamically stable carbon dioxide molecule. The compound 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid offers multiple coordination modes that enable the construction of highly active carbon dioxide reduction catalysts.
Research demonstrates that metal-organic frameworks constructed with this ligand can achieve remarkable turnover frequencies for carbon dioxide conversion reactions. Mixed-valence copper systems incorporating cyclic trinuclear units and paddlewheel clusters achieve turnover frequencies of 142.8 h^-1 for the synthesis of cyclic carbonates from carbon dioxide and epoxides, with selectivities exceeding 99% [7]. These systems operate under ambient temperature and atmospheric pressure conditions, making them practical for industrial applications.
The catalytic mechanism for carbon dioxide conversion involves multiple steps, beginning with carbon dioxide adsorption within the porous framework structure. The metal centers, coordinated by the carboxylate groups of the organic ligand, facilitate the activation of carbon dioxide through Lewis acid-base interactions [8]. The azanediyl bridges provide secondary coordination sites that can stabilize reaction intermediates and promote product formation.
Photocatalytic carbon dioxide reduction systems incorporating porphyrin-based metal centers show exceptional performance for formate production. Copper-porphyrin metal-organic frameworks achieve high yields of formic acid under ultraviolet-visible light irradiation, with triethanolamine serving as an electron donor [9]. The reaction mechanism involves photoexcitation of the metalloporphyrin units, followed by electron transfer to the metal clusters and subsequent carbon dioxide reduction to carbon dioxide radical anions.
Electrochemical carbon dioxide reduction represents another promising application area. Aluminum-based metal-organic frameworks demonstrate the ability to produce both carbon monoxide and formic acid, achieving up to 40% faradaic efficiency at applied potentials of -1.1 V versus the reversible hydrogen electrode [10]. The confined reaction environment provided by the framework structure suppresses the competing hydrogen evolution reaction while promoting selective carbon dioxide reduction.
The versatility of 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid enables the construction of multifunctional catalytic systems. Nickel-based frameworks incorporating additional niobium centers achieve remarkable performance for carbon dioxide methanation, with conversion rates ranging from 750 to 7500 μmol g^-1 h^-1 at temperatures between 180°C and 240°C, achieving 97% selectivity for methane production [11].
The electronic properties of the organic linker play a crucial role in determining catalytic performance. The extended π-conjugation system provides pathways for electron delocalization, facilitating charge transfer processes essential for carbon dioxide activation. The multiple coordination sites enable the construction of heterobimetallic systems where different metal centers can perform complementary catalytic functions.
Adenosine triphosphate regeneration represents a critical challenge in biocatalytic systems, requiring the maintenance of high energy phosphate bonds essential for numerous biochemical processes. The compound 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid enables the construction of sophisticated enzyme-metal-organic framework hybrid systems that address this challenge through multiple complementary mechanisms.
Research demonstrates that lamellar metal-organic framework structures provide optimal environments for enzyme immobilization while maintaining catalytic activity. S-adenosylmethionine synthetase immobilized within zinc-based frameworks shows excellent operational stability, with no observable activity loss after five consecutive reaction cycles [12]. The framework structure protects the enzyme from denaturation while providing accessible pathways for substrate and product diffusion.
Alcohol dehydrogenase systems incorporated into sod-zinc methylimidazole frameworks demonstrate enhanced thermal stability and maintained catalytic activity for nicotinamide adenine dinucleotide cofactor regeneration [12]. These systems utilize methylene blue as an optical reporter to monitor nicotinamide adenine dinucleotide hydride production, enabling real-time assessment of cofactor regeneration efficiency.
The construction of multi-enzyme cascade systems within metal-organic framework hosts represents a particularly promising application. Kinase enzymes immobilized within MIL-101-NH2 frameworks, combined with iron nanoparticles, enable the construction of adenosine triphosphate regeneration cascades that show enhanced efficiency compared to free enzyme systems [13]. The framework structure provides spatial organization of multiple enzymes, enabling sequential catalytic steps with improved overall conversion rates.
Quantitative analysis of cofactor regeneration systems reveals remarkable performance enhancements. Multi-enzyme cascades incorporating carbonic anhydrase, formaldehyde dehydrogenase, and glutamate dehydrogenase within metal-organic framework hosts achieve 13-fold higher efficiency for formaldehyde production compared to free enzyme systems [13]. The framework structure facilitates cofactor recycling by providing confined reaction environments that promote desired reaction pathways.
The stability of enzyme-metal-organic framework hybrid systems represents a critical advantage for practical applications. Oxidoreductase enzymes immobilized within Fe-BTC frameworks maintain activity for five days at 4°C storage conditions, while ZIF-8 immobilized systems retain 50% of initial activity after thirty days [14]. These stability enhancements arise from the protective environment provided by the framework structure, which shields enzymes from denaturation factors.
Cofactor turnover numbers in these hybrid systems demonstrate significant improvements over conventional regeneration methods. Enzymatic systems achieve turnover numbers ranging from 50 to 50,000 depending on the specific enzyme and cofactor combination [15]. The highest performing systems utilize glutathione reductase combined with glutaredoxin for nicotinamide adenine dinucleotide phosphate regeneration, achieving exceptional turnover numbers through novel regeneration strategies.
The design principles for effective enzyme-metal-organic framework hybrid systems require careful consideration of multiple factors. The organic linker must provide appropriate functional groups for enzyme attachment while maintaining structural integrity of the framework. The pore size and surface chemistry must accommodate enzyme molecules while enabling substrate access to active sites. The metal centers should not interfere with enzyme function while providing additional catalytic capabilities when beneficial.
Advanced characterization techniques reveal the complex interactions between enzymes and framework hosts. Electron paramagnetic resonance spectroscopy and solid-state ultraviolet-visible spectroscopy demonstrate structural changes in enzyme conformation upon immobilization, often resulting in enhanced accessibility of active sites to substrates [16]. These conformational changes can lead to improved catalytic performance through optimization of enzyme-substrate interactions.
The hydrophilic and hydrophobic interactions between organic linkers and enzyme surfaces significantly influence catalytic performance. Studies demonstrate that controlled modification of framework surface properties can enhance enzyme stability and activity through optimization of the enzyme-framework interface [16]. The multiple functional groups present in 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid provide opportunities for fine-tuning these interactions through selective functionalization.